molecular formula C8H12BrClN2 B1448841 [1-(4-Bromophenyl)ethyl]hydrazine hydrochloride CAS No. 1439908-27-6

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride

Cat. No.: B1448841
CAS No.: 1439908-27-6
M. Wt: 251.55 g/mol
InChI Key: YXVBVWSBHVBAEY-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride (CAS 622-88-8), also referred to as 4-bromophenylhydrazine hydrochloride, is a halogenated arylhydrazine derivative with the molecular formula C₆H₈BrClN₂ and a molar mass of 223.5 g/mol . This compound is synthesized via reactions involving 4-bromoaniline derivatives and hydrazine precursors under acidic or catalytic conditions . Its structure features a bromine atom at the para-position of the phenyl ring, which confers unique electronic and steric properties, making it a critical intermediate in organic synthesis and pharmaceutical development.

Key applications include:

  • Precursor for pyrazole and imidazole derivatives with antileishmanial, antimalarial, and enzyme-inhibitory activities .
  • Building block for chiral anilines via stereospecific C(sp³)–C(sp²) coupling reactions .
  • Starting material for photoelectric compounds, such as (2Z)-2-((4-bromophenyl)hydrazono)-1-one .

Biochemical Analysis

Biochemical Properties

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as monoamine oxidase (MAO) and other hydrazine-sensitive enzymes. The compound forms covalent bonds with the active sites of these enzymes, leading to their inhibition. This interaction is crucial in studying the biochemical pathways involving these enzymes and understanding their role in various physiological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. The compound also interacts with DNA and RNA, causing changes in gene expression. Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, neurotoxicity, and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. Additionally, it can influence the activity of cofactors involved in redox reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects. Its distribution is also influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and apoptosis .

Biological Activity

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its structure features a bromophenyl group attached to an ethyl hydrazine moiety, which is known for its diverse biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H11_{11}BrN2_2·HCl
  • Molecular Weight : 239.55 g/mol
  • CAS Number : 1439908-27-6

The compound's structure includes a bromine atom, which can influence its reactivity and biological interactions due to the electron-withdrawing nature of the bromine substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and a modulator of enzymatic activities.

1. Anti-Cancer Activity

Research has indicated that hydrazine derivatives exhibit anti-cancer properties through multiple mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis.

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound showed IC50_{50} values ranging from 10 to 25 µM, indicating moderate potency against these cell lines .
Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation.

  • Acetylcholinesterase (AChE) : A study reported that this compound exhibited AChE inhibitory activity, which is relevant for neuroprotective strategies in neurodegenerative diseases. The compound showed a percentage inhibition of approximately 45% at a concentration of 50 µM .
  • Monoamine Oxidase (MAO) : The compound was evaluated for its effects on MAO-A and MAO-B enzymes, both implicated in mood regulation and neurological disorders. It demonstrated selective inhibition of MAO-B with an inhibition rate of about 30% at similar concentrations .

The biological activities of this compound are thought to arise from its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Signal Transduction Pathways : It is hypothesized that the compound modulates pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound appears to penetrate biological membranes effectively, which is essential for its action.
  • Metabolism : Metabolic studies indicate that it is primarily metabolized via hydroxylation and conjugation pathways.

Q & A

Basic Questions

Q. What are the standard synthetic routes for [1-(4-Bromophenyl)ethyl]hydrazine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting 4-bromo-substituted phenylethyl halides with hydrazine hydrate in the presence of hydrochloric acid under reflux (6–8 hours). Ethanol is often used as the solvent, and the product is isolated via crystallization .
  • Route 2 : Condensation of substituted phenylhydrazine derivatives with ketones (e.g., benzylideneacetone) under reflux conditions, followed by cooling and filtration .
    • Optimization : Key parameters include temperature control (reflux at ~80°C), pH adjustment to stabilize intermediates, and solvent choice (e.g., ethanol for solubility and ease of crystallization). Yield improvements focus on stoichiometric ratios and catalyst-free conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra validate the hydrazine moiety and aryl/ethyl substituents. For example, the ethyl group’s protons appear as a triplet (δ ~1.2–1.5 ppm), while aromatic protons resonate near δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 215.09 for C8H12BrClN2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, methyl/ethyl substituents) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2,6-dimethyl or 3,4-dichloro derivatives) reveal:

  • Reactivity : Bromine at the para position enhances electrophilic aromatic substitution due to its electron-withdrawing effect, while methyl groups (e.g., 2,6-dimethyl analogs) increase steric hindrance, altering reaction kinetics .
  • Biological Activity : Bromine improves enzyme inhibition (e.g., aminopeptidase N) by enabling halogen bonding with active sites. Methyl/ethyl groups modulate lipophilicity, affecting membrane permeability in cell-based assays .
    • Experimental Design : Synthesize analogs with systematic substituent variations, then assay against target enzymes (e.g., VEGFR2 or MMP9) using kinetic inhibition studies and molecular docking .

Q. How can researchers resolve contradictions in reported biological activity data for arylhydrazine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer conditions) or impurity-driven artifacts. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., uniform enzyme batches from a single vendor).
  • Purity Validation : Employ HPLC (>99% purity) and elemental analysis to exclude confounding impurities .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct target binding vs. off-target effects .

Q. What role does stereochemistry play in the compound’s interaction with biological targets, and how can it be controlled during synthesis?

  • Methodological Answer : The ethyl-hydrazine moiety’s stereochemistry influences chiral recognition in enzyme active sites (e.g., CB1 cannabinoid receptors).

  • Control Methods : Use enantiopure starting materials (e.g., (R)- or (S)-phenylethyl halides) or chiral catalysts (e.g., BINOL-derived ligands) during synthesis .
  • Validation : Circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric excess .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for:

  • Heterocycles : React with ketones to form pyrazolines (e.g., anti-inflammatory agents) via cyclocondensation .
  • Metal Complexes : Coordinate with ruthenium catalysts for asymmetric hydrogenation, as demonstrated in ketazine synthesis .
    • Optimization : For pyrazoline formation, monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate intermediates via column chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Hydrochlorides

The reactivity, physicochemical properties, and applications of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride are distinct from other arylhydrazine hydrochlorides due to its substituent type and position. Below is a comparative analysis with key analogues:

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
[1-(4-Bromophenyl)ethyl]hydrazine HCl 4-Br C₆H₈BrClN₂ 223.5 Electron-withdrawing Br enhances electrophilicity; moderate solubility in polar solvents
Phenylhydrazine HCl None C₆H₈ClN₂ 144.6 High reactivity in cyclocondensation; limited steric hindrance
2-Chlorophenylhydrazine HCl 2-Cl C₆H₇Cl₂N₂ 179.0 Ortho-Cl induces steric hindrance, reducing reaction rates
4-Methoxyphenylhydrazine HCl 4-OCH₃ C₇H₁₁ClN₂O 186.6 Electron-donating OCH₃ increases solubility in alcohols
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine HCl 2,4-Cl; Chiral center C₈H₁₁Cl₃N₂ 241.5 Dichloro substitution and chirality enable stereospecific drug design

Key Research Findings

Stereospecific Coupling: [1-(4-Bromophenyl)ethyl]hydrazine HCl reacts with boronic esters to yield chiral anilines with >90% enantiomeric excess, a feat unattainable with non-halogenated hydrazines .

Pyrazole Synthesis: Cyclocondensation with enaminones produces regioisomeric pyrazoles (e.g., AM281, a CB1 cannabinoid antagonist) with higher selectivity than 2,4-dichlorophenyl analogues .

Photoelectric Activity: Derivatives like (2Z)-2-((4-bromophenyl)hydrazono)-1-one exhibit strong fluorescence, making them viable for OLEDs and sensors .

Preparation Methods

Core Preparation Methodology

The most established preparation method involves a multi-step process:

  • Diazotization of 4-bromoaniline
  • Reduction of the diazonium salt to hydrazine derivative
  • Purification of the crude hydrazine
  • Salification to obtain the hydrochloride salt

This method is supported by a patented process (CN103387515A) with detailed experimental data and optimized conditions, which form the basis of modern industrial synthesis.

Stepwise Preparation Procedure

Step Description Conditions Key Reagents Outcome
1. Diazotization Conversion of 4-bromoaniline to diazonium salt 0–5 °C, 1–1.5 h, stirring 4-bromoaniline, 37% HCl (1:3 g/ml), 35% NaNO2 aqueous (weight ratio NaNO2:4-bromoaniline = 11:5) Diazonium salt in strongly acidic medium
2. Reduction Reduction of diazonium salt to 4-bromophenylhydrazine 15–20 °C, reaction until completion Zinc powder (weight ratio Zn:HCl = 4:15–16 g/ml), 37% HCl and water (1:1 vol) Crude 4-bromophenylhydrazine precipitate
3. Purification Dissolution, decolorization, recrystallization 60 °C dissolution, 20 min activated carbon treatment, filtration, crystallization at 5 °C for 1–2 h Water (weight ratio crude product:water = 1:20) Pure 4-bromophenylhydrazine
4. Salification Formation of hydrochloride salt 60–70 °C crystallization, cooling to 20 °C 37% HCl (weight ratio hydrazine: HCl = 19:10 g/ml), acetone washing [1-(4-Bromophenyl)ethyl]hydrazine hydrochloride, ≥99% purity

Detailed Research Findings and Experimental Data

Diazotization and Reduction

  • Diazotization is conducted at low temperature (0–5 °C) to stabilize the diazonium salt.
  • Use of concentrated hydrochloric acid maintains a strongly acidic environment, which is crucial for reaction completeness.
  • Zinc powder in hydrochloric acid is preferred as the reducing agent over alternatives such as sodium hyposulfite or stannous chloride due to:
    • Superior reduction efficiency
    • Shorter reaction time
    • Easier removal of zinc hydroxide impurities
  • The reduction step typically occurs at 15–20 °C until the reaction mixture becomes turbid, indicating product formation.

Purification

  • The crude hydrazine is highly soluble in water and is purified by dissolving in hot water (around 60 °C).
  • Activated carbon treatment for 20 minutes removes color impurities.
  • Slow crystallization at low temperature (5 °C) enhances purity and yield.

Salification and Final Product Isolation

  • The purified hydrazine is dissolved in concentrated hydrochloric acid and crystallized at elevated temperature (60–70 °C).
  • Cooling to 20 °C promotes crystallization of the hydrochloride salt.
  • Washing the filter cake with acetone improves product purity and appearance.
  • Final drying yields the hydrochloride salt with purity ≥99% and yield approximately 38%.

Representative Experimental Data from Patented Examples

Parameter Example 1 Example 2 Example 3
4-Bromoaniline (g) 50 200 500
37% HCl (ml) 150 600 1500
35% NaNO2 (g) 65 270 650
Zinc powder (g) 120 195 480
Water for reduction (ml) 450 730 730
Crude hydrazine (g) 25 116 268
Purified hydrazine (g) 21 92 219
Final hydrochloride (g) 24.2 99 245
Purity (%) 99.0 99.2 99.1
Yield (%) 38.0 38.5 38.1

Advantages of the Method

  • Strongly acidic conditions in diazotization and reduction ensure smooth and complete reactions.
  • Zinc powder in HCl is an effective reducing agent, producing fewer impurities and simplifying purification.
  • Use of acetone washing in the salification step enhances purity and product appearance.
  • The method is stable, reproducible, and scalable for industrial production.
  • High purity (≥99%) and satisfactory yield (≥38%) meet market demands.

Properties

IUPAC Name

1-(4-bromophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVBVWSBHVBAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-27-3
Record name Hydrazine, [1-(4-bromophenyl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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